molecular formula C18H15ClF3N5O3S B2519998 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223776-25-7

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2519998
CAS No.: 1223776-25-7
M. Wt: 473.86
InChI Key: NOFVILGSKQIKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring:

  • A 2-chloro-5-(trifluoromethyl)phenyl group linked via an acetamide moiety.
  • A thiazolo[4,5-d]pyrimidine heterocyclic core with a 7-oxo substituent.
  • A morpholin-4-yl group at the 2-position of the thiazole ring.

The thiazolo[4,5-d]pyrimidine scaffold is a pharmacophoric motif often associated with kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N5O3S/c19-11-2-1-10(18(20,21)22)7-12(11)24-13(28)8-27-9-23-15-14(16(27)29)31-17(25-15)26-3-5-30-6-4-26/h1-2,7,9H,3-6,8H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFVILGSKQIKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps:

    Formation of the thiazolopyrimidine core: This can be achieved by reacting 2-aminothiazole with a suitable aldehyde under acidic conditions to form the thiazole ring, followed by cyclization with a nitrile to form the pyrimidine ring.

    Introduction of the morpholine ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine under basic conditions.

    Attachment of the acetamide group: The acetamide group can be attached via an amide coupling reaction, using reagents such as carbodiimides or acyl chlorides.

    Final coupling with the chlorotrifluoromethylphenyl group: This step involves a nucleophilic aromatic substitution reaction, where the thiazolopyrimidine intermediate reacts with 2-chloro-5-(trifluoromethyl)phenylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under various conditions (e.g., basic, acidic, or neutral).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: As a potential inhibitor or modulator of biological pathways, given its complex structure and functional groups.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Industry: As a precursor for the synthesis of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and overall structure enable it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related molecules from the literature:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features Reference
Target Compound Thiazolo[4,5-d]pyrimidine 2-Morpholino, 7-oxo, N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide ~481.6 (est.) Combines trifluoromethylphenyl for stability and morpholino for solubility.
N-(2-Chloro-6-methylphenyl)-2-[[6-(4-morpholinyl)-4-pyrimidinyl]amino]-5-thiazolecarboxamide Pyrimidine-thiazole hybrid Morpholino-pyrimidine, thiazolecarboxamide ~432.9 Thiazole-pyrimidine hybrid; lacks fused thiazolo-pyrimidine core.
N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide Thiazolo[4,5-d]pyridazinone Morpholino, thiophen-2-yl, pyridazinone core 481.6 Pyridazinone instead of pyrimidine; thiophene enhances π-π stacking.
2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine (Compound 2) Pyrimidine Chloro-fluorophenyl, thiophen-3-yl, 3-methylpyridinyl ~384.8 Simple pyrimidine with aryl and heteroaryl substituents; no fused thiazole.
N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide Thiazole Morpholino, thioxoacetamide, benzyl ~350–400 Thioxo group increases electrophilicity; lacks pyrimidine fusion.

Key Observations

Core Heterocycle Variations: The target compound’s thiazolo[4,5-d]pyrimidine core distinguishes it from simpler pyrimidines (e.g., Compound 2 in ) or pyridazinones (e.g., ). This fused system likely improves rigidity and target binding compared to non-fused analogues.

Substituent Effects: The trifluoromethylphenyl group in the target compound enhances metabolic stability compared to non-halogenated aryl groups (e.g., thiophenyl in ) . Morpholino substituents are common in analogues (e.g., ) for solubility but differ in placement (e.g., thiazole vs. pyrimidine positions).

Synthetic Routes: The target compound’s synthesis likely involves chloroacetamide intermediates (similar to ), where morpholine reacts with thioacetamide precursors. In contrast, pyridazinone derivatives () require cyclization steps distinct from pyrimidine-based systems.

The thioxoacetamide in may confer higher reactivity but lower stability compared to the target’s oxo group.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16ClF3N2O2
  • Molecular Weight : 336.74 g/mol
  • IUPAC Name : this compound

The compound exhibits its biological activity primarily through the inhibition of specific enzymatic pathways. It has been noted for its potential as a COX-II inhibitor, which plays a significant role in inflammatory processes. Inhibition of this enzyme can lead to reduced inflammation and pain relief.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound show significant anti-inflammatory effects. For instance:

  • In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against COX-II (e.g., IC50 = 0.52 μM) .

Antitumor Activity

Preliminary studies suggest that this compound may also possess antitumor properties. The thiazolo[4,5-d]pyrimidine scaffold has been associated with various anticancer activities:

  • Cell Proliferation Inhibition : In cancer cell lines, compounds with similar structures have shown inhibition of cell proliferation.
  • Mechanistic Insights : Investigations into apoptotic pathways reveal that these compounds may induce apoptosis in tumor cells through caspase activation .

Study 1: COX-II Inhibition

A recent study evaluated various derivatives of thiazolo[4,5-d]pyrimidine for their COX-II inhibitory potential. The results indicated that modifications to the morpholine moiety enhanced selectivity and potency against COX-II compared to traditional NSAIDs like Celecoxib .

Study 2: Anticancer Activity

In another investigation focusing on the antitumor effects of thiazole derivatives, it was found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 0.5 to 10 μM). The study highlighted the importance of structural modifications in enhancing biological activity .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50 (μM)Reference
COX-II InhibitionThiazolo[4,5-d]pyrimidine derivatives0.52
Antitumor ActivityMorpholine-modified thiazoles0.5 - 10

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the thiazolopyrimidine core of this compound?

  • Methodological Answer : The thiazolopyrimidine core is typically synthesized via cyclocondensation reactions using thiourea derivatives and α,β-unsaturated carbonyl compounds. Key steps include:

  • Thiazole formation : Reacting 4-chloro-2-aminopyrimidine with carbon disulfide under basic conditions to form the thiazolidinone intermediate.
  • Oxidation : Controlled oxidation with hydrogen peroxide or m-CPBA to introduce the oxo-group at position 6.
  • Morpholine substitution : Nucleophilic aromatic substitution (SNAr) at the 2-position of the thiazolopyrimidine using morpholine under reflux in anhydrous DMF .
  • Example Reaction Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazole FormationCS₂, KOH, EtOH, 80°C6592%
Oxidationm-CPBA, CH₂Cl₂, RT7895%
Morpholine SubstitutionMorpholine, DMF, 120°C5590%

Q. How is structural characterization of this compound validated?

  • Methodological Answer : Multi-modal spectroscopic analysis is critical:

  • ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and morpholine protons (δ ~3.5–3.7 ppm in ¹H).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thiazolo vs. pyrimidine ring substitution) .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer : Initial screens focus on target-agnostic assays:

  • Enzyme inhibition : Test against kinase panels (e.g., EGFR, VEGFR) at 10 µM.
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
  • Docking studies : Use AutoDock Vina to predict binding to COX-II or other targets based on structural analogs .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Mitigation strategies include:

  • HPLC-PDA/MS purity verification : Ensure >98% purity, as even 2% impurities (e.g., dechlorinated byproducts) can skew results.
  • Dose-response refinement : Use 8-point IC₅₀ curves with technical triplicates.
  • Orthogonal assays : Validate kinase inhibition via both radiometric (³³P-ATP) and fluorescence polarization methods .

Q. What computational methods optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME to assess LogP (<5), topological polar surface area (TPSA >80 Ų for solubility).
  • Metabolic stability : Simulate cytochrome P450 interactions with Schrödinger’s QikProp.
  • Pro-drug design : Introduce ester groups at the acetamide moiety to enhance oral bioavailability .

Q. How is regioselectivity ensured during morpholine substitution?

  • Methodological Answer : Control via electronic and steric factors:

  • Directing groups : Introduce electron-withdrawing substituents (e.g., -CF₃) at the 5-position to activate the 2-position for SNAr.
  • Solvent effects : Use DMSO to stabilize transition states in SNAr.
  • Kinetic vs. thermodynamic control : Monitor reaction progress via LC-MS to halt at the kinetically favored product .

Q. What strategies address low yields in the final coupling step?

  • Methodological Answer : The chlorophenyl-acetamide coupling often suffers from steric hindrance. Solutions include:

  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 150°C.
  • Ligand optimization : Use XPhos instead of PPh₃ in Pd-catalyzed couplings to enhance turnover.
  • Table: Coupling Optimization
LigandTemp (°C)Time (h)Yield (%)
PPh₃1002432
XPhos150268

Data Contradiction Analysis

Q. Why do computational docking results conflict with experimental binding data?

  • Methodological Answer : Discrepancies arise from:

  • Protein flexibility : Use ensemble docking with multiple receptor conformations (e.g., from molecular dynamics).
  • Solvent effects : Include explicit water molecules in docking simulations.
  • Validation : Compare with SPR (surface plasmon resonance) for KD measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.